molecular formula C6H3ClN4O2 B6299625 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine CAS No. 2021203-20-1

5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B6299625
CAS No.: 2021203-20-1
M. Wt: 198.57 g/mol
InChI Key: XGQXEWQLZXWKTB-UHFFFAOYSA-N
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Description

5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine: is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring, with a chlorine atom at the 5-position and a nitro group at the 3-position. It has a molecular formula of C6H3ClN4O2 and a molecular weight of 198.57 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine typically involves the cyclization of appropriately substituted pyridine derivatives. One common method involves the reaction of 5-chloropyridine-3-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 3-position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for the nitration step. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor antagonists.

    Industry: It is used in the synthesis of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-3-nitro-1H-pyrazolo[3,4-b]pyridine
  • 5-Chloro-3-nitro-1H-pyrazolo[4,3-c]pyridine
  • 5-Chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine

Uniqueness

5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both a chlorine atom and a nitro group in the pyrazolopyridine scaffold allows for diverse chemical modifications and interactions with biological targets .

Properties

IUPAC Name

5-chloro-3-nitro-2H-pyrazolo[4,3-b]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN4O2/c7-4-2-1-3-5(8-4)6(10-9-3)11(12)13/h1-2H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGQXEWQLZXWKTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C(NN=C21)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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